molecular formula C14H20N2OS B5784777 1-Cyclohexyl-3-(2-methoxyphenyl)thiourea

1-Cyclohexyl-3-(2-methoxyphenyl)thiourea

Cat. No.: B5784777
M. Wt: 264.39 g/mol
InChI Key: YZZREAKHQZVIPX-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-(2-methoxyphenyl)thiourea is an organic compound with the molecular formula C14H20N2OS It is a thiourea derivative, characterized by the presence of a cyclohexyl group and a methoxyphenyl group attached to the thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Cyclohexyl-3-(2-methoxyphenyl)thiourea can be synthesized through the reaction of cyclohexylamine with 2-methoxyphenyl isothiocyanate. The reaction typically occurs in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The general reaction scheme is as follows:

Cyclohexylamine+2-Methoxyphenyl isothiocyanateThis compound\text{Cyclohexylamine} + \text{2-Methoxyphenyl isothiocyanate} \rightarrow \text{this compound} Cyclohexylamine+2-Methoxyphenyl isothiocyanate→this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexyl-3-(2-methoxyphenyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiourea derivatives.

Scientific Research Applications

1-Cyclohexyl-3-(2-methoxyphenyl)thiourea has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of certain enzymes.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-(2-methoxyphenyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The pathways involved depend on the specific biological context and the target enzyme or receptor.

Comparison with Similar Compounds

Similar Compounds

    1-Cyclohexyl-3-phenylthiourea: Lacks the methoxy group, which may affect its chemical and biological properties.

    1-Cyclohexyl-3-(4-methoxyphenyl)thiourea: Similar structure but with the methoxy group in a different position, potentially altering its reactivity and interactions.

    1-Cyclohexyl-3-(2-hydroxyphenyl)thiourea: Contains a hydroxy group instead of a methoxy group, which can influence its hydrogen bonding and solubility.

Uniqueness

1-Cyclohexyl-3-(2-methoxyphenyl)thiourea is unique due to the presence of both cyclohexyl and methoxyphenyl groups, which confer specific chemical and biological properties. The methoxy group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s activity and selectivity in various applications.

Properties

IUPAC Name

1-cyclohexyl-3-(2-methoxyphenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2OS/c1-17-13-10-6-5-9-12(13)16-14(18)15-11-7-3-2-4-8-11/h5-6,9-11H,2-4,7-8H2,1H3,(H2,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZZREAKHQZVIPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=S)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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